molecular formula C17H17N3OS B2948177 N-METHYL-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-PHENYLACETAMIDE CAS No. 391255-55-3

N-METHYL-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-PHENYLACETAMIDE

カタログ番号: B2948177
CAS番号: 391255-55-3
分子量: 311.4
InChIキー: UDGLQGMYPWECAC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-METHYL-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-PHENYLACETAMIDE is a benzimidazole-containing acetamide derivative characterized by:

  • N-methyl and N-phenyl substituents on the acetamide nitrogen.
  • A sulfanyl (-S-) bridge connecting the acetamide backbone to a 5-methyl-1H-benzimidazol-2-yl moiety. The benzimidazole core, a bicyclic aromatic heterocycle, is substituted at the 5-position with a methyl group, which may influence electronic properties and binding interactions.

特性

IUPAC Name

N-methyl-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-12-8-9-14-15(10-12)19-17(18-14)22-11-16(21)20(2)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGLQGMYPWECAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-PHENYLACETAMIDE typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Thioether Formation: The benzimidazole core is then reacted with a thiol compound to introduce the sulfanyl group.

    Acetamide Formation: The final step involves the acylation of the intermediate with an appropriate acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

化学反応の分析

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acid derivatives. This reaction is critical for understanding metabolic pathways or degradation products.

Conditions Reagents Products Yield Reference
Acidic hydrolysisHCl (6M), reflux, 6h2-[(5-Methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid + N-methylaniline78%
Basic hydrolysisNaOH (2M), 80°C, 4hSodium 2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetate + N-methylaniline85%

Key findings:

  • Hydrolysis rates depend on steric hindrance from the N-methyl and N-phenyl groups .

  • The benzodiazole ring stabilizes intermediates via resonance during hydrolysis .

Oxidation of the Sulfanyl Group

The thioether (-S-) linkage is susceptible to oxidation, forming sulfoxide or sulfone derivatives. This reactivity is leveraged in prodrug activation or detoxification studies.

Oxidizing Agent Conditions Products Yield Reference
H₂O₂ (30%)RT, 2hSulfoxide derivative62%
mCPBADCM, 0°C, 1hSulfone derivative88%

Key findings:

  • Sulfone formation is irreversible and enhances metabolic stability.

  • Over-oxidation to sulfonic acid derivatives is negligible under controlled conditions.

Electrophilic Substitution on the Benzodiazole Ring

The electron-rich benzodiazole ring undergoes electrophilic substitution, primarily at the 4- and 6-positions due to methyl group directing effects.

Reaction Reagents Products Yield Reference
NitrationHNO₃/H₂SO₄, 0°C4-Nitro-5-methyl-1H-1,3-benzodiazol-2-yl sulfanylacetamide45%
Halogenation (Br₂)FeBr₃, CHCl₃, RT6-Bromo-5-methyl-1H-1,3-benzodiazol-2-yl sulfanylacetamide51%

Key findings:

  • Methyl groups at the 5-position deactivate the ring, slowing reaction kinetics .

  • Nitration yields para-substituted products exclusively .

Nucleophilic Substitution at the Sulfanyl Group

The sulfur atom participates in nucleophilic displacement reactions, enabling functional group diversification.

Nucleophile Conditions Products Yield Reference
BenzylamineDMF, K₂CO₃, 60°CN-Benzyl-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)amino]-N-phenylacetamide67%
Sodium ethoxideEtOH, reflux, 3h2-Ethoxy-N-methyl-N-phenylacetamide + 2-mercaptobenzodiazole73%

Key findings:

  • Steric bulk from N-phenylacetamide slows nucleophilic attack .

  • Thiol byproducts are stabilized via intramolecular hydrogen bonding.

Metal-Catalyzed Coupling Reactions

Palladium catalysts facilitate cross-coupling reactions at the benzodiazole ring or acetamide group.

Reaction Catalyst Products Yield Reference
Suzuki couplingPd(PPh₃)₄, K₂CO₃4-Aryl-5-methyl-1H-1,3-benzodiazol-2-yl sulfanylacetamide58%
Buchwald-HartwigPd₂(dba)₃, XantphosN-Aryl-N-methyl-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide65%

Key findings:

  • Coupling efficiency depends on electron density at the reaction site .

  • Ligand choice (e.g., Xantphos) minimizes dehalogenation side reactions .

Photochemical Reactions

UV irradiation induces homolytic cleavage of the C–S bond, generating free radicals.

Conditions Products Application Reference
UV (365 nm), 2hN-Methyl-N-phenylacetamide + 5-methyl-1H-1,3-benzodiazole-2-thiyl radicalPolymer initiators

Key findings:

  • Radical intermediates are stabilized by the benzodiazole π-system.

Biochemical Interactions

The compound inhibits enzymes via coordination to metal ions or hydrogen bonding.

Target Binding Affinity (IC₅₀) Mechanism Reference
HDAC12 µMChelation of Zn²⁺ in the active site
5-HT₆ Receptor0.8 µMHydrogen bonding with Asp106 and Tyr188

Stability Under Physiological Conditions

The compound undergoes pH-dependent degradation, with optimal stability at pH 6–8.

pH Half-Life (25°C) Major Degradation Pathway
21.2 hAcid-catalyzed hydrolysis of acetamide
7.448 hOxidation of sulfanyl group
106.5 hBase-induced ring-opening of benzodiazole

Data sourced from .

科学的研究の応用

N-METHYL-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-PHENYLACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

作用機序

The mechanism of action of N-METHYL-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-PHENYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes, ultimately exerting its effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural motifs, such as the sulfanyl-acetamide backbone, benzimidazole/heterocyclic cores, and N-substituents.

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight logP Key Structural Features
N-METHYL-2-[(5-METHYL-1H-BENZIMIDAZOL-2-YL)SULFANYL]-N-PHENYLACETAMIDE (Target) C₁₇H₁₆N₃OS 311.40* ~3.4† N-methyl, N-phenyl, 5-methylbenzimidazole, sulfanyl bridge
N-Ethyl-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide C₁₈H₁₉N₃OS 325.43 3.65 N-ethyl (vs. methyl), N-phenyl, 5-methylbenzimidazole, sulfanyl bridge
N-(Furan-2-ylmethylcarbamoyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide C₁₆H₁₆N₄O₃S 368.39 ND N-furan-carbamoyl, 6-methylbenzimidazole (vs. 5-methyl), additional oxygen/nitrogen
2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-substituted acetamides Varies Varies ND Oxadiazole core (vs. benzimidazole), indole substituent, variable N-substituents
Axitinib (N-methyl-2-[[3-[(1E)-2-(pyridin-2-yl)ethenyl]-1H-indazol-6-yl]sulfanyl]benzamide) C₂₂H₁₈N₄OS 386.50 ND Indazole core (vs. benzimidazole), pyridinylvinyl substituent, benzamide backbone

*Calculated based on molecular formula. †Estimated from analog in (methyl vs. ethyl substitution). ND: No data in provided evidence.

Key Comparisons

N-Substituent Effects

  • The target compound’s N-methyl group contrasts with the N-ethyl in , which increases molecular weight (311.40 vs. 325.43) and lipophilicity (logP ~3.4 vs. 3.65). Ethyl substitution may enhance membrane permeability but reduce solubility.
  • Replacing N-phenyl with N-furan-carbamoyl () introduces polar oxygen and nitrogen atoms, likely improving aqueous solubility but reducing logP.

Heterocyclic Core Modifications

  • Benzimidazole vs. Oxadiazole/Indazole :

  • The benzimidazole in the target compound and provides a planar aromatic system for π-π stacking, whereas oxadiazole () and indazole () cores offer distinct electronic profiles.
  • Substitution at the 5-position (target) vs. 6-position () on benzimidazole affects steric and electronic interactions. Methyl at C5 may enhance metabolic stability compared to C6.

Sulfanyl-Acetamide Backbone

  • All compounds share the –S–CH₂–C(O)–N– motif, which can act as a hydrogen bond acceptor (sulfur) or participate in hydrophobic interactions.

Biological Activity Insights

  • While direct data for the target compound are lacking, analogs like (oxadiazole derivatives) show α-glucosidase inhibition (IC₅₀ = 49.71 µM for compound 8q) and BChE inhibition (IC₅₀ ~30 µM for 8g/h). The benzimidazole-sulfanyl scaffold in the target may exhibit similar enzyme modulation.
  • Axitinib () highlights the therapeutic relevance of sulfanyl-linked heterocycles, as it is a tyrosine kinase inhibitor targeting VEGF/PDGF receptors.

生物活性

N-Methyl-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenylacetamide (CAS No. 852413-77-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-Methyl-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenylacetamide is C18H19N3OS, with a molecular weight of 325.43 g/mol. The compound features a benzodiazole moiety, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Anticancer Properties

Several studies have indicated that compounds containing the benzodiazole structure exhibit significant anticancer activity. For instance, research has shown that derivatives of benzodiazoles can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.

A specific study involving similar compounds reported that they could inhibit the growth of human cancer cell lines by targeting specific signaling pathways involved in tumor growth and survival . The presence of the sulfanyl group in N-Methyl-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenylacetamide may enhance its biological activity by improving solubility and bioavailability.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study demonstrated that certain benzodiazole derivatives possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

The biological activity of N-Methyl-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenylacetamide can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer metabolism.
  • Receptor Modulation : It could potentially modulate receptors linked to cell signaling pathways critical for cancer progression.
  • DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, leading to the disruption of replication processes.

Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized a series of benzodiazole derivatives and tested their effects on different cancer cell lines. One derivative exhibited IC50 values in the low micromolar range against breast cancer cells, indicating potent anticancer activity .

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of various benzodiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed that N-Methyl derivatives had a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。